2'-Deoxycytidine-5'-triphosphoric acid
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Overview
Description
Deoxycytidine triphosphate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, where it serves as a substrate for DNA polymerase enzymes. The triphosphate group in deoxycytidine triphosphate contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed, facilitating the incorporation of deoxycytidine into a newly synthesized DNA strand .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycytidine triphosphate can be synthesized through enzymatic methods. One approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes convert nucleosides to nucleoside triphosphates in a modular, one-pot process. This method is efficient and can be applied to a wide range of natural and modified nucleotide products .
Industrial Production Methods
In industrial settings, recombinant Escherichia coli cells displaying nucleotide kinases on their surface can be used to synthesize deoxycytidine triphosphate. This method involves coupling the bacterial cells with an adenosine-5′-triphosphate regeneration system, resulting in high conversion rates and stability of the produced nucleotides .
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine triphosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by DNA polymerase enzymes.
Phosphorylation: Enzymes such as deoxycytidine kinase, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as catalysts.
Major Products Formed
Hydrolysis: The major product is deoxycytidine monophosphate, which is incorporated into the DNA strand.
Phosphorylation: The major products are deoxycytidine monophosphate, deoxycytidine diphosphate, and deoxycytidine triphosphate.
Scientific Research Applications
Deoxycytidine triphosphate has numerous applications in scientific research, including:
Reverse Transcription: It is used in reverse transcription polymerase chain reactions (RT-PCR) to study gene expression.
Gene Amplification: It is essential for amplifying genes of different sizes from various organisms in PCR applications.
DNA Labeling and Sequencing: It is used in DNA labeling and sequencing techniques to study genetic information.
Mechanism of Action
Deoxycytidine triphosphate exerts its effects by serving as a substrate for DNA polymerase enzymes. The high-energy phosphoanhydride bonds in the triphosphate group are hydrolyzed, releasing energy that drives the incorporation of deoxycytidine into the growing DNA strand. This process is essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- Deoxyadenosine triphosphate
- Deoxyguanosine triphosphate
- Deoxythymidine triphosphate
Uniqueness
Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its specific role in incorporating the pyrimidine base cytosine into DNA. This specificity is crucial for maintaining the correct sequence of nucleotides in the DNA strand, ensuring accurate genetic information transfer .
Properties
Molecular Formula |
C9H15LiN3O13P3 |
---|---|
Molecular Weight |
473.1 g/mol |
IUPAC Name |
lithium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 |
InChI Key |
QZBDDQFAGYAUDA-OERIEOFYSA-M |
Isomeric SMILES |
[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
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